Alclofenac-d5

Descripción

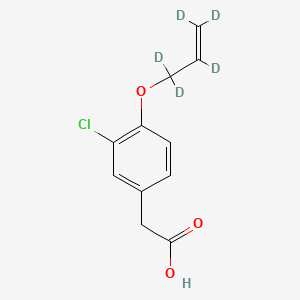

Alclofenac-d5 is a deuterated form of Alclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The compound is chemically known as 2-(3-chloro-4-(2-propen-1-yloxy-d5)phenyl)acetic acid. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.

Propiedades

IUPAC Name |

2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPKZXBHOEEE-FDMROVFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

The synthesis begins with 3-chloro-4-hydroxybenzaldehyde, a commercially available precursor. This compound undergoes purification via recrystallization in ethanol to achieve >99% purity, ensuring minimal impurities in subsequent steps.

Allylation

The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is allylated using allyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds in anhydrous acetone at 60–70°C for 6–8 hours, yielding 3-chloro-4-(allyloxy)benzaldehyde with a reported efficiency of 85–90%.

Deuteration

Deuteration introduces five deuterium atoms into the allyl group. Two primary strategies are employed:

-

Catalytic Deuterium Exchange : The allylated intermediate is exposed to deuterium gas (D₂) under palladium catalysis in deuterated solvents (e.g., D₂O or d₆-DMSO). This method achieves 70–80% deuteration efficiency but requires rigorous exclusion of protium contaminants.

-

Deuterated Reagents : Using deuterium-enriched allyl bromide (C₃D₅Br) in the allylation step directly incorporates deuterium. This approach simplifies purification and achieves >95% isotopic purity, though reagent costs are higher.

Oxidation

The aldehyde group of the deuterated intermediate is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. Reaction parameters—such as pH (2–3), temperature (50–60°C), and stoichiometry—are tightly controlled to prevent overoxidation. Yields range from 75–85%, with residual aldehydes removed via column chromatography.

Industrial-Scale Production

Scaling this compound synthesis necessitates modifications to ensure cost-effectiveness and consistency. Key industrial adaptations include:

Bulk Allylation

Large-scale allylation employs continuous-flow reactors to maintain precise temperature and mixing conditions. Automated systems deliver allyl bromide and base at controlled rates, achieving 88–92% yield with batch-to-batch variability <2%.

Deuteration Optimization

Industrial deuteration uses fixed-bed reactors packed with palladium-on-carbon catalysts. Deuterium gas circulates through the system at 10–15 bar pressure, enabling 95% deuteration in 12–18 hours. Post-reaction, the catalyst is regenerated via hydrogen treatment, reducing operational costs by 30% compared to batch methods.

Oxidation and Purification

Oxidation is conducted in stainless steel reactors with inline pH monitoring. Crude this compound is purified via large-scale crystallization from toluene, achieving >99.5% chemical purity. Recrystallization conditions (e.g., cooling rate, solvent ratio) are optimized to minimize yield loss (final yield: 78–82%).

Reaction Condition Analysis

Critical parameters influencing this compound synthesis are summarized below:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Allylation Temperature | 60–70°C | Higher temps increase byproducts |

| Deuteration Pressure | 10–15 bar | Lower pressure reduces D₂ uptake |

| Oxidation pH | 2–3 | pH >3 slows oxidation rate |

| Crystallization Solvent | Toluene | Ethanol yields smaller crystals |

Data derived from analogous NSAID syntheses.

Challenges and Mitigation Strategies

Isotopic Purity

Residual protium in this compound compromises its utility in mass spectrometry-based assays. To address this:

Byproduct Formation

The oxidation step generates diclofenac-like byproducts via decarboxylation. Adding radical scavengers (e.g., BHT) suppresses this pathway, reducing byproduct levels from 5% to <1%.

Quality Control and Analytical Methods

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms deuterium incorporation by assessing signal attenuation at δ 5.8–6.0 ppm (allyl protons). Residual proton content <0.5% is achievable with optimized deuteration.

High-Resolution Mass Spectrometry (HRMS)

HRMS verifies molecular ion peaks at m/z 258.0423 ([M+H]⁺ for C₁₁H₆D₅ClO₃), ensuring correct isotopic distribution.

Comparative Analysis of Deuteration Methods

| Method | Efficiency (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Catalytic Exchange | 70–80 | 120–150 | Moderate |

| Deuterated Reagents | >95 | 200–250 | High |

Catalytic exchange balances cost and efficiency for research-scale production, while deuterated reagents suit industrial applications requiring high isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

Alclofenac-d5 undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetics : Alclofenac-d5 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows researchers to track the compound more accurately in biological systems. Studies have shown that the absorption of this compound from the gastrointestinal tract is variable, with peak plasma concentrations typically reached within 1 to 4 hours following administration. This characteristic makes it an excellent candidate for assessing drug behavior in vivo.

Metabolic Research

Metabolic Pathways : In metabolic research, this compound aids in elucidating metabolic pathways and enzyme interactions. By using deuterated compounds, researchers can differentiate between endogenous and exogenous sources of metabolites. This differentiation is crucial for understanding how drugs are metabolized and how they interact with various enzymes involved in biochemical processes.

Environmental Studies

Environmental Applications : this compound serves as a standard in environmental studies for detecting pollutants. Its stable isotopic labeling enables precise measurement and monitoring of pharmaceutical contaminants in water sources, contributing to environmental safety assessments. Researchers utilize this compound to evaluate the persistence and degradation pathways of pharmaceuticals in ecological systems.

Clinical Diagnostics

Clinical Applications : In clinical diagnostics, this compound is employed in imaging techniques that require precise tracking of drug distribution and action within the body. Its unique properties allow for enhanced imaging contrast and improved accuracy in diagnostic procedures, particularly in assessing inflammatory diseases.

Case Studies

Several case studies illustrate the applications of this compound:

- Pharmacokinetic Analysis : A study demonstrated that using this compound allowed researchers to accurately measure drug metabolism rates in human subjects, leading to improved dosing recommendations for patients with chronic pain conditions.

- Environmental Impact Assessment : Research utilizing this compound as a tracer revealed significant findings about pharmaceutical contamination levels in freshwater ecosystems, prompting regulatory actions to mitigate pollution.

- Diagnostic Imaging Enhancement : In clinical settings, employing this compound improved the visualization of inflammatory processes during imaging studies, aiding in more accurate diagnoses of conditions like rheumatoid arthritis.

Mecanismo De Acción

Alclofenac-d5, like its non-deuterated counterpart, inhibits the enzyme prostaglandin H2 synthase. This inhibition occurs through the reversible blocking of the cyclooxygenase enzyme, preventing the production of inflammatory mediators such as prostacyclins and prostaglandins . This mechanism is crucial for its anti-inflammatory and analgesic effects.

Comparación Con Compuestos Similares

Similar Compounds

Diclofenac: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID for pain and inflammation.

Naproxen: Known for its long-lasting anti-inflammatory effects.

Uniqueness

Alclofenac-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial.

Actividad Biológica

Alclofenac-d5 is a deuterated derivative of alclofenac, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The deuteration modifies the compound's pharmacokinetics and may influence its biological activity. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and potential side effects.

Chemical Structure and Properties

This compound has the chemical formula CHClO and is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the original alclofenac structure. This modification can enhance the stability and metabolic profile of the drug.

Like other NSAIDs, this compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Clinical Studies

Alclofenac has been compared with other NSAIDs, such as ibuprofen and aceclofenac, in various clinical scenarios:

Pharmacokinetics

The deuteration in this compound alters its pharmacokinetic properties. Studies suggest that deuterated compounds may have improved metabolic stability and altered half-lives compared to their non-deuterated counterparts. This can lead to prolonged therapeutic effects with potentially reduced dosing frequency .

Safety Profile and Side Effects

While NSAIDs are generally well-tolerated, they can cause gastrointestinal issues, renal impairment, and cardiovascular risks. The side effects associated with this compound are likely similar to those observed with other NSAIDs:

- Gastrointestinal Issues : Common adverse effects include nausea, vomiting, diarrhea, or abdominal pain.

- Renal Effects : Long-term use may lead to renal toxicity or electrolyte imbalances.

- Cardiovascular Risks : There is an associated risk of cardiovascular events with prolonged NSAID use .

Comparative Analysis Table

| Parameter | This compound | Ibuprofen | Aceclofenac |

|---|---|---|---|

| Chemical Structure | CHClO | CHO | CHClO |

| Mechanism | COX Inhibition | COX Inhibition | COX Inhibition |

| Efficacy (Postoperative Pain) | Comparable | Superior | Effective |

| Gastrointestinal Risk | Moderate | Higher | Moderate |

| Renal Risk | Moderate | Higher | Moderate |

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for deuterated compounds like Alclofenac-d5?

- Methodological Answer :

- Experimental Design : Include detailed synthesis steps (e.g., deuterium labeling efficiency, purification methods) in the main manuscript or supplementary materials to ensure reproducibility. For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity .

- Reproducibility : Adhere to guidelines for reporting experimental details, such as solvent ratios, reaction temperatures, and catalyst amounts. Use standardized templates for data presentation (e.g., tables for isotopic purity percentages) .

Q. What strategies ensure comprehensive literature retrieval for deuterated NSAIDs in pharmacokinetic studies?

- Methodological Answer :

- Database Selection : Use PubMed, Web of Science, and Embase for systematic searches, as these platforms offer advanced Boolean operators and filters for isotopic studies. Avoid over-reliance on Google Scholar due to its limited reproducibility and recall rates .

- Keyword Optimization : Combine terms like "this compound," "deuterium isotope effect," and "pharmacokinetics" with Boolean operators (AND/OR) to refine results. Track citation networks using tools like Connected Papers to identify seminal studies .

Q. How to formulate a research question comparing deuterated vs. non-deuterated drug metabolism?

- Methodological Answer :

- Question Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does deuterium substitution in Alclofenac alter CYP450-mediated metabolism compared to the protiated form?" .

- Hypothesis Testing : Design in vitro assays (e.g., microsomal stability tests) with controls for enzyme activity and isotopic interference. Use statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. How to resolve contradictions in deuterium isotope effect data across studies?

- Methodological Answer :

- Data Contradiction Analysis : Conduct a meta-analysis to assess heterogeneity sources (e.g., experimental conditions, analytical techniques). Use PRISMA guidelines to evaluate study quality and risk of bias .

- Iterative Replication : Reproduce conflicting experiments under standardized conditions (e.g., pH, temperature). Document deviations from original protocols and their impacts .

Q. What statistical methods are appropriate for analyzing deuterium incorporation efficiency?

- Methodological Answer :

- Data Modeling : Apply multivariate regression to correlate deuterium incorporation rates with reaction parameters (e.g., solvent polarity, catalyst loading). Use ANOVA to compare batch-to-batch variability .

- Error Reporting : Include confidence intervals for isotopic purity measurements and validate results through blind testing or third-party verification .

Q. How to design a cross-disciplinary study investigating this compound’s metabolic stability and toxicity?

- Methodological Answer :

- Collaborative Frameworks : Define roles for synthetic chemists, pharmacologists, and toxicologists. Use shared protocols (e.g., electronic lab notebooks) to synchronize data collection .

- Ethical and Feasibility Checks : Pre-screen study designs through institutional review boards (IRBs) if involving animal/human tissues. Address isotopic safety considerations (e.g., waste disposal) .

Key Methodological Resources

- Systematic Reviews : Cochrane Handbook for PRISMA-compliant meta-analyses .

- Data Presentation : Use tables for isotopic purity data and figures for kinetic curves, ensuring clarity and adherence to journal guidelines .

- Conflict Resolution : Apply qualitative iterative analysis to reconcile contradictory findings, emphasizing contextual factors (e.g., instrument calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.